N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
The compound “N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, isoxazole, and carboxamide . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and isoxazole rings are aromatic and would contribute to the stability of the molecule. The fluorine atom attached to the benzothiazole ring would be highly electronegative, potentially affecting the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atom could increase its stability and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Antimicrobial Activity
A compound structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide was synthesized and evaluated for antimicrobial activity. The study found that derivatives, specifically those related to 2-aminobenzothiazoles, exhibited significant antimicrobial properties against various bacterial and fungal strains. The compounds demonstrated good to moderate activity, with particular effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), a resistance Gram-positive bacteria. The research indicates the potential of these compounds in designing new antimicrobial agents (Anuse et al., 2019).
Antifungal and Antibacterial Potentials
The synthesis of N-substituted benzothiazole derivatives highlighted their potential in exhibiting antibacterial and antifungal activities. Among various synthesized compounds, specific derivatives showed pronounced activity against both Gram-positive and Gram-negative bacteria, including S. aureus and B. Subtilis, and antifungal activity. The study underscores the chemical diversity and biological relevance of these compounds, suggesting their potential application in developing new antimicrobial therapies (Mhaske et al., 2011).
Application in Drug Discovery Using NMR Spectroscopy
Though not directly involving the specified compound, a study using 19F-NMR spectroscopy in a drug discovery program for HIV integrase inhibitors provides insights into the application of fluorine-containing compounds in pharmaceutical research. The study emphasizes the use of 19F-NMR for understanding the metabolic fate and excretion balance of compounds, demonstrating the role of such technologies in advancing drug discovery and development (Monteagudo et al., 2007).
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-10-7-14(24-20-10)16(22)21(9-12-3-2-6-23-12)17-19-13-5-4-11(18)8-15(13)25-17/h4-5,7-8,12H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMSVTUFNGNNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide |
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